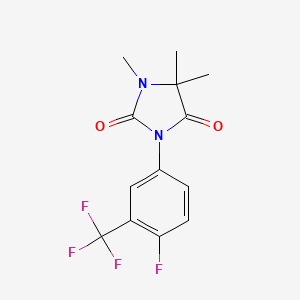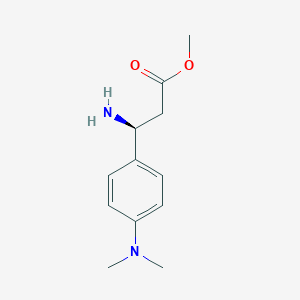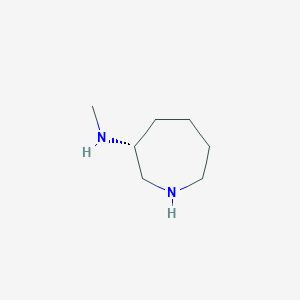![molecular formula C9H6F2N2O2 B13040842 3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)
3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method includes the use of molecular iodine (I2) for oxidative annulations of readily available substrates . Another approach involves the oxidation of an acetyl pyrazole with sodium hypochlorite (NaOCl), which is practical and cost-effective for large-scale production .
Industrial Production Methods
For industrial production, the phase-transfer catalysis method using this compound as a catalyst has been developed. This method ensures high purity and efficiency, making it suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like NaOCl.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH4).
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) is used under mild conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-A]pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Exhibits potential as a fluorescent probe for imaging applications.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-A]pyrimidine: Shares a similar core structure but differs in its chemical properties and applications.
Imidazo[1,2-A]pyridine: Another closely related compound with distinct functionalization patterns and biological activities.
Uniqueness
3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid stands out due to its difluoromethyl group, which enhances its stability and reactivity. This unique feature makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H6F2N2O2 |
|---|---|
Poids moléculaire |
212.15 g/mol |
Nom IUPAC |
3-(difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-7(11)8-12-6(9(14)15)5-3-1-2-4-13(5)8/h1-4,7H,(H,14,15) |
Clé InChI |
KMIGNTUMRCXVQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C(N2C=C1)C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















